N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Description
N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-17-13(14-8-15-17)16-21(19,20)10-5-6-11-9(7-10)3-2-4-12(11)18/h5-8H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMEMFMIRELOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Naphthalene Sulfonamide Moiety: The naphthalene sulfonamide moiety can be introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a naphthalene sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Alprazolam: A triazole derivative used as an anxiolytic medication.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
Uniqueness
N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole ring with a naphthalene sulfonamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
